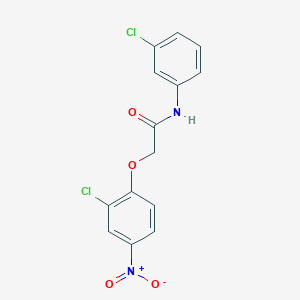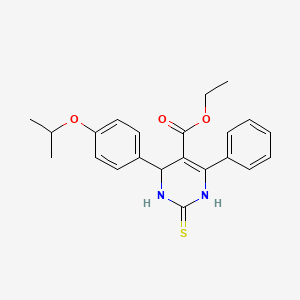![molecular formula C25H25NO3 B5067587 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-phenylethyl)acrylamide](/img/structure/B5067587.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-phenylethyl)acrylamide” is an organic compound containing functional groups such as an acrylamide, a benzyloxy group, and a methoxy group . These functional groups suggest that this compound could be involved in various organic reactions.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an acrylamide group attached to a phenyl ring, which is further substituted with a benzyloxy group and a methoxy group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As an acrylamide, this compound could potentially participate in various chemical reactions, including polymerization and addition reactions. The presence of the benzyloxy and methoxy groups could also influence the reactivity of the compound .Mecanismo De Acción
Without specific context or application, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on the specific biological target. In chemical reactions, the mechanism would depend on the reactants and conditions .
Direcciones Futuras
The potential applications and future directions for this compound would largely depend on its physical and chemical properties, which, as mentioned, are influenced by its functional groups. It could potentially be used in the synthesis of polymers, as a precursor to other compounds, or in various other chemical reactions .
Propiedades
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-28-24-18-21(12-14-23(24)29-19-22-10-6-3-7-11-22)13-15-25(27)26-17-16-20-8-4-2-5-9-20/h2-15,18H,16-17,19H2,1H3,(H,26,27)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOTQNZTSPLRL-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5067511.png)
![2-({1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5067513.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5067526.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5067533.png)
![1-(2-chloro-2-propen-1-yl)-7-methyl-3-({[3-(4-morpholinyl)propyl]amino}methyl)-2(1H)-quinolinone](/img/structure/B5067538.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)


![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)
![4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)

